![molecular formula C29H20FN3O B2655263 2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 866132-12-9](/img/structure/B2655263.png)
2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
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Description
Scientific Research Applications
Fluorescent Sensors and Chemosenors
The design and synthesis of heteroatom-containing organic fluorophores demonstrate significant potential in sensor technology. For example, compounds exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics can function as effective fluorescent pH sensors. These sensors operate by reversible protonation and deprotonation mechanisms, enabling the detection of acidic and basic organic vapors in both solution and solid states. This utility is attributed to the changes in electron affinity and molecular conformation upon protonation/deprotonation, highlighting the compound's versatility in sensing applications (Yang et al., 2013).
Advanced Polymeric Materials
In the realm of material science, novel aromatic polyamides featuring polyalicyclic cardo units have been synthesized, displaying exceptional thermal stability, solubility in polar solvents, and mechanical properties. These materials are prepared from unique monomers through direct polycondensation, resulting in high molecular weight polyamides. The presence of cardo groups contributes to the polymers' high glass-transition temperatures and thermal degradation points, alongside their ability to form transparent, flexible, and tough films. Such characteristics make these polyamides suitable for a wide range of advanced material applications, offering a blend of durability and performance (Hsiao et al., 1999).
Photopolymerization and Sensing
Derivatives of pyridine carbonitrile have been explored for their roles in monitoring and accelerating photopolymerization processes. These derivatives not only serve as fluorescent molecular sensors for various photopolymerization monomers but also enhance cationic photopolymerization in the presence of diphenyliodonium photoinitiators. This dual functionality, combining sensing and process acceleration, underscores the compound's potential in polymer chemistry and materials engineering (Ortyl et al., 2019).
properties
IUPAC Name |
2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20FN3O/c1-17-13-18(2)15-19(14-17)32-12-11-25-23(16-31)26(22-9-5-6-10-24(22)30)27-28(33-25)20-7-3-4-8-21(20)29(27)34/h3-15,32H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRLGLZKDJPAI-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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